molecular formula C11H15N3O B10899216 4-Pyridinecarboxamide, N-1-piperidinyl- CAS No. 62179-42-4

4-Pyridinecarboxamide, N-1-piperidinyl-

Cat. No.: B10899216
CAS No.: 62179-42-4
M. Wt: 205.26 g/mol
InChI Key: TVPDVOBGSRDVRK-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, N-1-piperidinyl- is a compound that features a pyridine ring substituted with a carboxamide group at the 4-position and a piperidinyl group attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, N-1-piperidinyl- typically involves the reaction of 4-pyridinecarboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-Pyridinecarboxamide, N-1-piperidinyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for purification and isolation of the product further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, N-1-piperidinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Pyridinecarboxamide, N-1-piperidinyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-1-piperidinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride
  • N,N-dimethyl-4-[2-(4-piperidinyl)ethyl]-2-pyridinamine dihydrochloride
  • N-Benzyl-4-chloro-2-pyridinecarboxamide

Uniqueness

4-Pyridinecarboxamide, N-1-piperidinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62179-42-4

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-piperidin-1-ylpyridine-4-carboxamide

InChI

InChI=1S/C11H15N3O/c15-11(10-4-6-12-7-5-10)13-14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,13,15)

InChI Key

TVPDVOBGSRDVRK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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